molecular formula C18H14F2N2O B11492948 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

Cat. No.: B11492948
M. Wt: 312.3 g/mol
InChI Key: YPLLSOHKLHNQQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydroquinoline derivatives .

Scientific Research Applications

3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes, which can lead to its antibacterial and antineoplastic effects . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .

Properties

Molecular Formula

C18H14F2N2O

Molecular Weight

312.3 g/mol

IUPAC Name

3,5-difluoro-N-[(2-methylquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C18H14F2N2O/c1-11-6-13(16-4-2-3-5-17(16)22-11)10-21-18(23)12-7-14(19)9-15(20)8-12/h2-9H,10H2,1H3,(H,21,23)

InChI Key

YPLLSOHKLHNQQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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